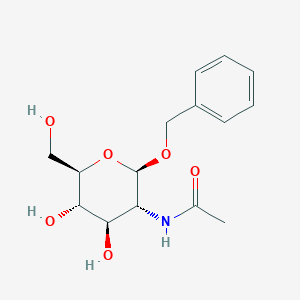
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and selective functional group transformations. A pivotal step is the deacetalation of its 4,6-O-benzylidene derivative, followed by methylation, selective benzoylation, and p-toluenesulfonylation to give various intermediates. Further chemical manipulations yield the desired glycoside products, demonstrating the synthetic versatility and complexity of carbohydrate chemistry (Matta, Vig, & Abbas, 1984).
Wissenschaftliche Forschungsanwendungen
Application in HIV Research
- Summary of the Application : Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside, also known as BAGN, has been used in research related to the Human Immunodeficiency Virus (HIV). It is known to affect the glycosylation of host and viral proteins, which is an important posttranslational modification needed for the correct function of glycoproteins .
- Methods of Application or Experimental Procedures : In the study, BAGN was used to inhibit O-glycosylation in several cell lines. The researchers pretreated and cultured PHA-blast target cells with BAGN and observed the effects on HIV infectivity and replication rates .
- Results or Outcomes : The treatment with BAGN increased the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the viral particles in culture supernatants compared to BAGN-free cultures. Initiating infection with virus previously grown in the presence of BAGN further increased these metrics. Importantly, BAGN improved viral outgrowth kinetics in 66% of the samples tested, including samples from HIV controllers and subjects in whom no virus could be expanded in the absence of BAGN .
Inhibition of O-linked Glycosylation
- Summary of the Application : Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is used as an inhibitor of O-linked glycosylation in a variety of cell lines . O-linked glycosylation is a type of protein modification that is important for the function of many proteins.
- Methods of Application or Experimental Procedures : The compound is typically added to the culture medium of the cells, where it can enter the cells and inhibit the enzymes responsible for O-linked glycosylation .
- Results or Outcomes : The inhibition of O-linked glycosylation can affect the function of proteins and can be used to study the role of this modification in various cellular processes .
Inhibition of MUC1 Expression
- Summary of the Application : Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has been used to inhibit the expression of MUC1, a protein that is often overexpressed in breast cancer cells .
- Methods of Application or Experimental Procedures : The compound is added to the culture medium of the cancer cells, where it inhibits the glycosylation of MUC1, leading to a decrease in its expression .
- Results or Outcomes : The inhibition of MUC1 expression can affect the growth and survival of the cancer cells, providing a potential therapeutic strategy for breast cancer .
Inhibition of O-linked Glycosylation
- Summary of the Application : Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is used as an inhibitor of O-linked glycosylation in a variety of cell lines . O-linked glycosylation is a type of protein modification that is important for the function of many proteins.
- Methods of Application or Experimental Procedures : The compound is typically added to the culture medium of the cells, where it can enter the cells and inhibit the enzymes responsible for O-linked glycosylation .
- Results or Outcomes : The inhibition of O-linked glycosylation can affect the function of proteins and can be used to study the role of this modification in various cellular processes .
Inhibition of MUC1 Expression
- Summary of the Application : Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has been used to inhibit the expression of MUC1, a protein that is often overexpressed in breast cancer cells .
- Methods of Application or Experimental Procedures : The compound is added to the culture medium of the cancer cells, where it inhibits the glycosylation of MUC1, leading to a decrease in its expression .
- Results or Outcomes : The inhibition of MUC1 expression can affect the growth and survival of the cancer cells, providing a potential therapeutic strategy for breast cancer .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-KJWHEZOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236521 | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
13343-67-4 | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





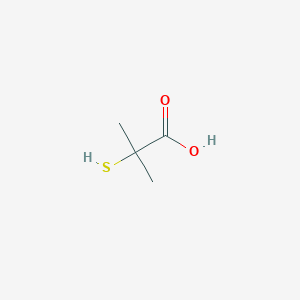
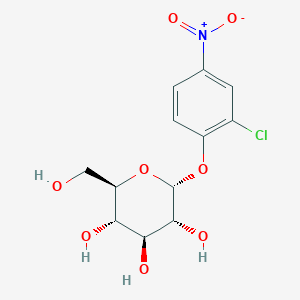

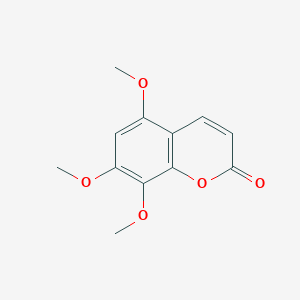
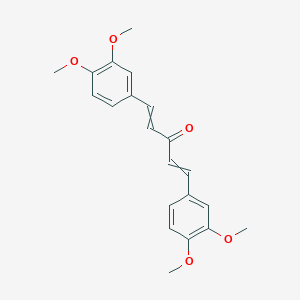
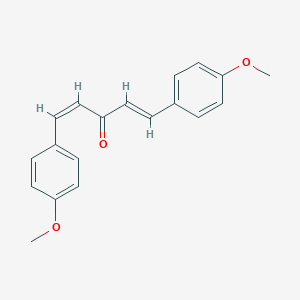
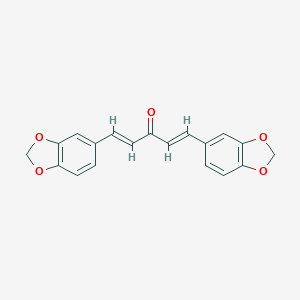
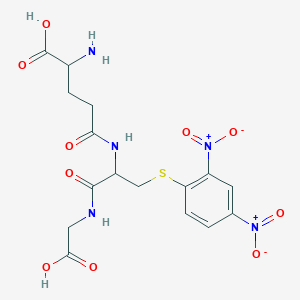
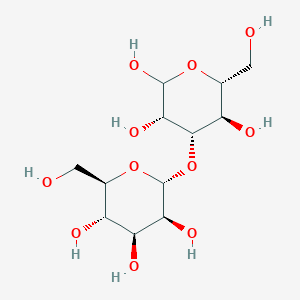
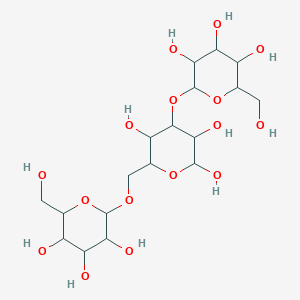
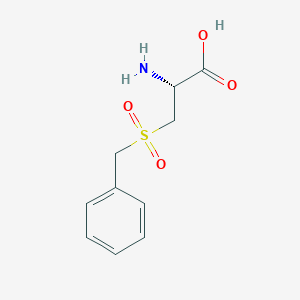
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)